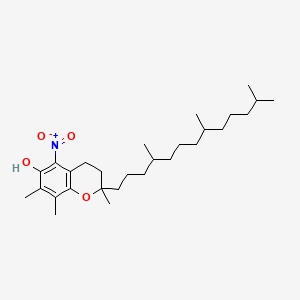
5-Nitro-gamma-tocopherol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Nitro-gamma-tocopherol is a derivative of gamma-tocopherol, which is one of the four forms of tocopherols, collectively known as vitamin E. This compound is characterized by the presence of a nitro group at the 5-position of the chromanol ring. It is primarily formed through the nitration of gamma-tocopherol, a process that occurs in both plant and animal tissues. The presence of the nitro group significantly alters the chemical and biological properties of gamma-tocopherol, making this compound a compound of interest in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions: 5-Nitro-gamma-tocopherol can be synthesized in vitro by reacting gamma-tocopherol with nitric oxide radicals. One common method involves incubating gamma-tocopherol with a nitric oxide donor such as S-nitroso-N-acetyl-D,L-penicillamine (SNAP) in methanol. The reaction mixture is typically illuminated and maintained at room temperature for about 20 hours to achieve the desired nitration .
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the process would likely involve similar nitration reactions under controlled conditions to ensure the purity and yield of the compound. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS) is essential for the analysis and quantification of the product .
化学反应分析
Types of Reactions: 5-Nitro-gamma-tocopherol primarily undergoes reactions typical of nitro compounds and tocopherols. These include:
Oxidation: The nitro group can be further oxidized under certain conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives or further oxidation products.
Reduction: Formation of 5-amino-gamma-tocopherol.
Substitution: Formation of various substituted gamma-tocopherol derivatives depending on the nucleophile used.
科学研究应用
5-Nitro-gamma-tocopherol has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of nitro groups and tocopherol derivatives.
Biology: Investigated for its role in the regulation and detoxification of reactive nitrogen oxide species in plant and animal tissues.
Medicine: Explored for its potential antioxidant properties and its role in mitigating oxidative stress-related conditions.
作用机制
The mechanism of action of 5-nitro-gamma-tocopherol involves its interaction with reactive nitrogen species (RNS) and reactive oxygen species (ROS). The nitro group allows the compound to scavenge these reactive species more effectively than gamma-tocopherol. This scavenging activity helps in reducing oxidative stress and protecting cellular components from damage. The molecular targets include various enzymes and signaling pathways involved in oxidative stress responses .
相似化合物的比较
Gamma-tocopherol: The parent compound, which lacks the nitro group.
Alpha-tocopherol: Another form of vitamin E with different methylation patterns on the chromanol ring.
Delta-tocopherol: A form of vitamin E with fewer methyl groups compared to gamma-tocopherol.
Uniqueness: 5-Nitro-gamma-tocopherol is unique due to the presence of the nitro group, which enhances its ability to interact with reactive nitrogen and oxygen species. This makes it a more potent antioxidant compared to its parent compound, gamma-tocopherol .
属性
IUPAC Name |
2,7,8-trimethyl-5-nitro-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H47NO4/c1-19(2)11-8-12-20(3)13-9-14-21(4)15-10-17-28(7)18-16-24-25(29(31)32)26(30)22(5)23(6)27(24)33-28/h19-21,30H,8-18H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEXLLWUKIIJNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H47NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
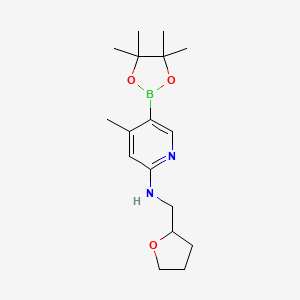
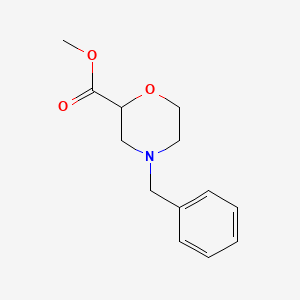
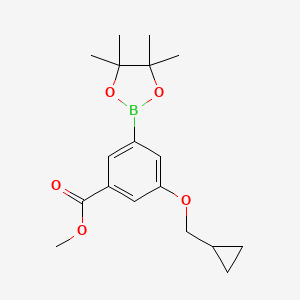
![6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane]](/img/structure/B597351.png)
![8-Azabicyclo[3.2.1]octan-6-one,8-(1-methylethyl)-(9CI)](/img/new.no-structure.jpg)
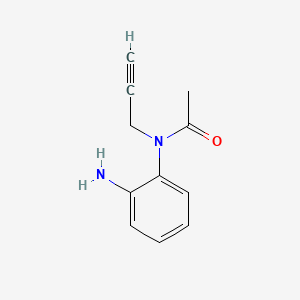
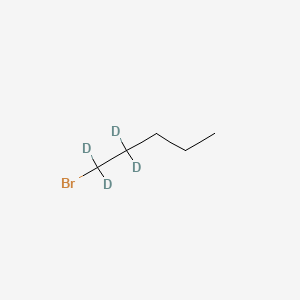
![6-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B597355.png)
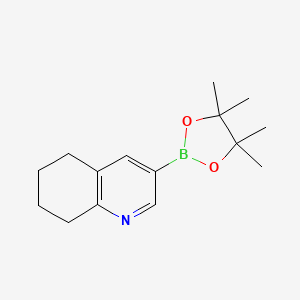
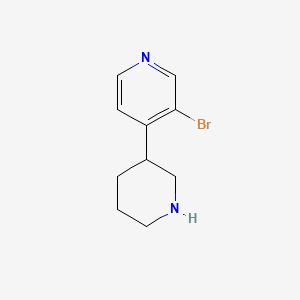
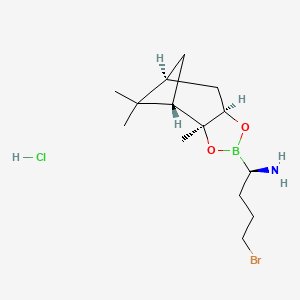
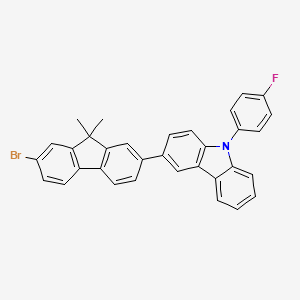
![p-Vinylphenyl O-[beta-D-apiofuranosyl-(1-6)]-beta-D-glucopyranoside](/img/structure/B597365.png)

